Cas no 343854-19-3 ((butan-2-yl)(4-fluorophenyl)methylamine)

The compound (butan-2-yl)(4-fluorophenyl)methylamine is a versatile organic intermediate characterized by its (butan-2-yl) and (4-fluorophenyl) substituents, which confer enhanced stability and reactivity. Its methylamine group facilitates various chemical transformations, making it suitable for the synthesis of complex organic molecules. The presence of the fluorophenyl group enhances its electron-withdrawing ability, further expanding its applicability in organic synthesis.
(butan-2-yl)(4-fluorophenyl)methylamine structure
343854-19-3 structure
Product name:(butan-2-yl)(4-fluorophenyl)methylamine
CAS No:343854-19-3
MF:C11H16NF
Molecular Weight:181.24984
MDL:MFCD04588681
CID:869226
PubChem ID:4717036

(butan-2-yl)(4-fluorophenyl)methylamine 化学的及び物理的性質

名前と識別子

    • N-(4-Fluorobenzyl)butan-2-amine
    • N-[(4-fluorophenyl)methyl]butan-2-amine
    • AC1NG159
    • AG-F-17165
    • Ambcb4024885
    • CTK4H2274
    • MolPort-000-936-093
    • STL036461
    • (butan-2-yl)(4-fluorophenyl)methylamine
    • MDL: MFCD04588681
    • インチ: InChI=1S/C11H16FN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
    • InChIKey: ZDIMCFHGMAHYSX-UHFFFAOYSA-N
    • SMILES: CCC(C)NCC1=CC=C(C=C1)F

計算された属性

  • 精确分子量: 181.12700
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 13
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 12.03000
  • LogP: 3.10470

(butan-2-yl)(4-fluorophenyl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-32514-10g
(butan-2-yl)[(4-fluorophenyl)methyl]amine
343854-19-3
10g
$1163.0 2023-09-04
Enamine
EN300-32514-0.25g
(butan-2-yl)[(4-fluorophenyl)methyl]amine
343854-19-3
0.25g
$249.0 2023-09-04
Enamine
EN300-32514-0.5g
(butan-2-yl)[(4-fluorophenyl)methyl]amine
343854-19-3
0.5g
$260.0 2023-09-04
abcr
AB514242-1 g
(Butan-2-yl)[(4-fluorophenyl)methyl]amine
343854-19-3
1g
€467.00 2023-04-18
Enamine
EN300-32514-0.1g
(butan-2-yl)[(4-fluorophenyl)methyl]amine
343854-19-3
0.1g
$238.0 2023-09-04
Enamine
EN300-32514-1.0g
(butan-2-yl)[(4-fluorophenyl)methyl]amine
343854-19-3
1g
$68.0 2023-06-08
abcr
AB514242-25g
(Butan-2-yl)[(4-fluorophenyl)methyl]amine; .
343854-19-3
25g
€1361.60 2025-02-16
A2B Chem LLC
AF67302-1g
N-(4-fluorobenzyl)butan-2-amine
343854-19-3 95+%
1g
$830.00 2024-04-20
A2B Chem LLC
AF67302-50g
N-(4-fluorobenzyl)butan-2-amine
343854-19-3 95+%
50g
$3463.00 2024-04-20
abcr
AB514242-5g
(Butan-2-yl)[(4-fluorophenyl)methyl]amine; .
343854-19-3
5g
€722.60 2025-02-16

(butan-2-yl)(4-fluorophenyl)methylamine 関連文献

(butan-2-yl)(4-fluorophenyl)methylamineに関する追加情報

(Butan-2-yl)(4-fluorophenyl)methylamine: A Comprehensive Overview of CAS No. 343854-19-3

(Butan-2-yl)(4-fluorophenyl)methylamine (CAS No. 343854-19-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of (butan-2-yl)(4-fluorophenyl)methylamine.

Chemical Structure and Properties

(Butan-2-yl)(4-fluorophenyl)methylamine is a tertiary amine with a molecular formula of C11H15FN and a molecular weight of 186.24 g/mol. The compound features a 4-fluorophenyl group attached to a methylamine moiety, which is further substituted with a butan-2-yl group. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.

The compound is typically synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with (butan-2-yl)methylamine. This synthesis can be optimized using various catalysts and solvents to achieve high yields and purity. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing (butan-2-yl)(4-fluorophenyl)methylamine, making it more accessible for research and industrial applications.

Biological Activities and Mechanisms

(Butan-2-yl)(4-fluorophenyl)methylamine has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound can modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and motor control.

A recent study published in the Journal of Medicinal Chemistry demonstrated that (butan-2-yl)(4-fluorophenyl)methylamine exhibits potent serotonin reuptake inhibition (SRI) activity. This property makes it a promising lead compound for the development of antidepressant drugs. Additionally, preliminary studies have indicated that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Pharmacological Applications

The pharmacological profile of (butan-2-yl)(4-fluorophenyl)methylamine has been extensively explored in preclinical studies. Animal models have shown that this compound can effectively reduce symptoms of depression and anxiety without significant side effects. These findings have sparked interest in its potential as a novel therapeutic agent for mood disorders.

Beyond its application in mental health, (butan-2-yl)(4-fluorophenyl)methylamine has also shown promise in pain management. Studies have demonstrated that it can act as an analgesic by modulating pain pathways in the brain and spinal cord. This dual action on both mood and pain regulation makes it an attractive candidate for developing multifunctional drugs.

Clinical Trials and Future Directions

While preclinical studies have yielded promising results, further clinical trials are necessary to evaluate the safety and efficacy of (butan-2-yl)(4-fluorophenyl)methylamine in human subjects. Several pharmaceutical companies are currently conducting phase I trials to assess the pharmacokinetics and tolerability of this compound.

The future direction of research on (butan-2-yl)(4-fluorophenyl)methylamine includes optimizing its chemical structure to enhance its potency and selectivity for specific targets. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and reduce potential side effects.

Conclusion

(Butan-2-yl)(4-fluorophenyl)methylamine (CAS No. 343854-19-3) is a promising organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers distinct biological activities, making it a valuable lead compound for developing new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, paving the way for innovative treatments for various diseases.

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